molecular formula C12H8Cl2O2S B033224 4,4'-Dichlorodiphenyl sulfone CAS No. 80-07-9

4,4'-Dichlorodiphenyl sulfone

Cat. No.: B033224
CAS No.: 80-07-9
M. Wt: 287.2 g/mol
InChI Key: GPAPPPVRLPGFEQ-UHFFFAOYSA-N
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Description

4,4’-Dichlorodiphenyl sulfone is an organic compound with the chemical formula C12H8Cl2O2S. It is classified as a sulfone and is characterized by two benzene rings connected by a sulfone group (-SO2-) with chlorine atoms attached to the para positions of each benzene ring. This white crystalline solid is primarily used as a precursor to high-performance polymers that are rigid and temperature-resistant, such as polyethersulfones and polysulfones .

Mechanism of Action

Target of Action

4,4’-Dichlorodiphenyl sulfone (DCDPS) is an organic compound that is primarily used as a precursor to polymers . These polymers are rigid and temperature-resistant, such as PES or Udel . Therefore, the primary targets of DCDPS are the monomers that make up these polymers.

Mode of Action

DCDPS interacts with its targets through a process of polymerization . In this process, DCDPS, acting as a monomer, binds with other monomers to form a polymer. This results in the creation of rigid and temperature-resistant materials .

Biochemical Pathways

The synthesis of DCDPS involves the sulfonation of chlorobenzene with sulfuric acid . This reaction is often optimized with various additives to favor the formation of the 4,4’-isomer . DCDPS can also be produced by the chlorination of diphenylsulfone . Once synthesized, DCDPS can be used in the production of polysulfones .

Pharmacokinetics

It’s worth noting that dcdps is insoluble in water , which could affect its distribution and elimination if it were to enter a biological system.

Result of Action

The primary result of DCDPS action is the formation of rigid and temperature-resistant polymers . These polymers have a wide range of applications, including in the production of high-performance plastics and fibers.

Action Environment

The action of DCDPS is influenced by various environmental factors. For instance, the temperature and pressure conditions during the synthesis of DCDPS can affect the yield and quality of the resulting polymers . Additionally, the presence of impurities or additives can also influence the polymerization process .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Dichlorodiphenyl sulfone can be synthesized through several methods:

    Sulfonation of Chlorobenzene: This method involves the reaction of chlorobenzene with sulfur trioxide in the presence of sulfuric acid.

    Chlorination of Diphenylsulfone: Another method involves the chlorination of diphenylsulfone using chlorine gas.

Industrial Production Methods: In industrial settings, the production of 4,4’-Dichlorodiphenyl sulfone often involves the use of moisture-absorbing agents such as phosphorus pentoxide to enhance the yield and purity of the product. Optimal synthesis conditions include a temperature of 70°C, a phosphorus pentoxide concentration of 0.31 M, and a reaction time of 6 hours .

Chemical Reactions Analysis

4,4’-Dichlorodiphenyl sulfone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound are activated towards nucleophilic substitution, making it useful in the production of polysulfones.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the sulfone group can participate in redox reactions under appropriate conditions.

Major Products Formed:

Comparison with Similar Compounds

4,4’-Dichlorodiphenyl sulfone is unique due to its specific structure and reactivity. Similar compounds include:

Properties

IUPAC Name

1-chloro-4-(4-chlorophenyl)sulfonylbenzene
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InChI

InChI=1S/C12H8Cl2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H
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InChI Key

GPAPPPVRLPGFEQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CC=C(C=C2)Cl)Cl
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Molecular Formula

C12H8Cl2O2S
Record name 4,4'-DICHLORODIPHENYL SULFONE
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DSSTOX Substance ID

DTXSID9024986
Record name 4,4'-Dichlorodiphenyl sulfone
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Molecular Weight

287.2 g/mol
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Physical Description

Crystals or off-white powder. (NTP, 1992), Dry Powder; Other Solid, White or off-white solid; [HSDB] Off-white or tan powder; [MSDSonline]
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Boiling Point

Sublimes (NTP, 1992), 250 °C at 10 mm Hg
Record name 4,4'-DICHLORODIPHENYL SULFONE
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in ethanol and chloroform., Slightly soluble in water
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Vapor Pressure

0.00000081 [mmHg], 8.1X10-7mm Hg at 25 °C /Estimated/
Record name 4,4'-Dichlorodiphenyl sulfone
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Color/Form

Crystals, White crystalline needles (crystalline grade); off-white crystalline needles (polymer grade)

CAS No.

80-07-9
Record name 4,4'-DICHLORODIPHENYL SULFONE
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Melting Point

293 to 298 °F (NTP, 1992), 147.9 °C
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Synthesis routes and methods I

Procedure details

A 211 g (1.1 moles) quantity of 4-chlorobenzenesulfonic acid was added to 112 g (1 mole) of chlorobenzene and the mixture was cooled with water while 123 g (1.1 moles) of chlorosulfonic acid was added to the mixture at about 10° to about 20° C. over a period of 1 hour. After the addition, the reaction mixture was stirred for 3 hours while being maintained at 20° to 30° C. The hydrochloric acid gas evolved during the reaction was continuously removed from the reaction system. After the termination of the reaction, about 400 ml of water was added to the reaction mixture and 11.2 g (0.1 mole) of the unreacted chlorobenzene was recovered by distillation. The separation of the precipitate formed gave 77 g of 4,4'-dichlorodiphenylsulfone in a yield of 60% (based on the amount of the aromatic hydrocarbon as consumed, the same hereinafter). M.P. 148.5° to 149.5° C. Purity of 99.8% (according to liquid chromatography, the same hereinafter).
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Synthesis routes and methods II

Procedure details

To 112 g (1 mole) of chlorobenzene was added 123 g (1.1 moles) of chlorosulfonic acid at 10° to 20° C. After the addition, while being maintained at 20° to 30° C., the mixture was stirred for 3 hours to complete the reaction. A 0.1 mole quantity of the unreacted chlorobenzene was recovered in the same manner as in Example 1 and 32 g of 4,4'-dichlorodiphenylsulfone was obtained in 25% yield. M.P. 148.5° to 149.5° C. Purity of 99.8%.
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Synthesis routes and methods III

Procedure details

A vertical glass tube having a length of 90 cm and a diameter of 4 cm was packed with glass balls and heated at 70° C. 225 g (2.0 moles) of chlorobenzene, 126 g (1.0 mole) of dimethyl sulfate and 160 g (2.0 moles) of sulfur trioxide were simultaneously fed, dropwise, to the top of the tube at approximately the same rates over 30 minutes. Contrary to the procedure adopted in Example 1, the effluent reaction mixture was not immediately precipitated in dilute sulfuric acid but was continuously recycled to the packed column at a pump rate of 2 l/h. Once all of the starting components had been fed to the reactor, recycling was continued at the same rate for a further half-hour, after which the effluent reaction mixture was precipitated in 1 liter of 5% sulfuric acid. Purification was carried out as described in Example 1 to give 261 g (91%) of bis(4-chlorophenyl) sulfone of 97% purity.
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Synthesis routes and methods IV

Procedure details

When the components are passed once through the reactor at a rate giving a residence time of from 1 to 3 minutes, the conversion rate is 57%. This can be increased to 91% conversion by continuously pumping the effluent reaction mixture back to the fixed bed of the reactor to give an average residence time of approximately 15 minutes. No advantage is gained, we have found, by first converting sulfur trioxide and dimethyl sulfate to reactive dimethyl pyrosulfate and then reacting the latter with chlorobenzene. Precipitating the product in chlorobenzene instead of aqueous sulfuric acid gives bis(4-chlorophenyl) sulfone having a purity of >99.5%.
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Synthesis routes and methods V

Procedure details

passing the recovered unreacted p-chlorobenzene sulfonic acid into a reaction zone while passing monochlorobenzene countercurrent to the p-chlorobenzene sulfonic acid thereby forming additional 4,4'-dichlorodiphenyl sulfone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4'-Dichlorodiphenyl sulfone
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Customer
Q & A

Q1: What are the primary applications of 4,4'-Dichlorodiphenyl sulfone?

A1: this compound is primarily used as a monomer in the production of high-performance polymers, specifically poly(arylene ether sulfone)s (PAES) [, , ]. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in various industries, including aerospace, electronics, and water treatment membranes [, , ].

Q2: How does the presence of methyl substituents on biphenyl-4,4'-diols affect the properties of poly(ether sulfone)s and poly(ether ketone)s synthesized using this compound?

A2: Research suggests that incorporating methyl substituents on biphenyl-4,4'-diols during the synthesis of poly(ether sulfone)s and poly(ether ketone)s with this compound enhances the polymers' solubility in common organic solvents []. This improved solubility is valuable for processing and applications requiring specific solvent compatibility.

Q3: Can this compound be used to synthesize cyclic polymers?

A3: Yes, research has demonstrated the synthesis of a 40-membered cyclic arylene ether sulfone using this compound and a bisphenol-A derivative []. While this specific macrocycle exhibits high crystallinity and limited solubility, the study highlights the potential of DCDPS in synthesizing cyclic polymers with tailored properties.

Q4: How does the incorporation of this compound into poly(butylene furandicarboxylate) affect the properties of the resulting copolyester?

A4: Studies show that incorporating this compound units into poly(butylene furandicarboxylate) results in copolyesters with significantly improved thermal resistance []. These copolyesters exhibit high glass transition temperatures and excellent transparency, making them suitable for applications like food packaging.

Q5: What is the role of this compound in producing radiation-resistant polysulfones?

A5: Research indicates that polysulfones synthesized using bisphenol and this compound exhibit greater resistance to gamma-ray irradiation compared to those made with other aromatic diol compounds []. This finding suggests the potential of developing radiation-resistant materials using DCDPS, which could be beneficial in applications exposed to radiation, such as medical devices and aerospace components.

Q6: What are some alternative methods for preparing this compound?

A6: Besides traditional methods, researchers have explored alternative routes for preparing this compound. One approach involves using a coupling agent with sulfur trioxide to enhance the sulfonation and condensation reactions, leading to milder reaction conditions and high product quality []. Another method utilizes dimethyl sulfoxide as a catalyst in the esterification of liquid sulfur trioxide and dimethyl sulfate, followed by condensation with chlorobenzene and hydrolysis, offering advantages such as high yield, simple process, and reduced environmental impact [].

Q7: How can the purity of synthesized this compound be improved?

A7: Purification of synthesized this compound can be achieved through a method involving reaction with a sodium hydroxide aqueous solution []. This process effectively removes inorganic acidic impurities, while the addition of EDTA tetrasodium salt helps complex with metal ions like Al3+ and Fe3+, further enhancing the purity.

Q8: Can this compound be used to synthesize other valuable compounds?

A8: Yes, this compound serves as a starting material for synthesizing other important compounds. For example, it can be used to produce 4,4'-diaminodiphenyl sulfone, a crucial intermediate in various chemical processes, through a continuous ammonolysis reaction under specific conditions []. This reaction offers advantages like a continuous process, short reaction time, and high product purity.

Q9: How does the sulfonation of poly(arylene ether sulfone) copolymers impact their performance as proton exchange membranes?

A9: Sulfonation of poly(arylene ether sulfone) copolymers is crucial for their function as proton exchange membranes (PEMs) in fuel cells []. The sulfonic acid groups provide proton conductivity, enabling the transport of protons across the membrane. Research has focused on optimizing the degree and distribution of sulfonation to achieve desirable properties such as high proton conductivity, low methanol permeability, and good mechanical strength [, , ].

Q10: What is the significance of using 3,3′-disulfonated-4,4′-dichlorodiphenyl sulfone in the development of proton exchange membranes?

A10: The use of 3,3′-disulfonated-4,4′-dichlorodiphenyl sulfone (SDCDPS) is particularly important in preparing high-performance PEMs []. This monomer allows for a high degree of sulfonation, leading to increased proton conductivity. Additionally, the optimized synthesis of SDCDPS eliminates the need for recrystallization, making the process more efficient and cost-effective for large-scale production.

Q11: How do different sulfonation patterns influence the properties of poly(arylene ether sulfone) ionomers for proton exchange membranes?

A11: Research shows that incorporating tetrasulfonated segments into poly(arylene ether sulfone) ionomers leads to enhanced phase separation of ionic groups compared to disulfonated segments []. This improved phase separation positively affects water uptake and proton transport properties, making them potentially suitable for fuel cell applications.

Q12: How can the performance of hydrocarbon-based proton exchange membranes be improved?

A12: One strategy to enhance the performance of hydrocarbon-based PEMs involves partial fluorination []. This modification improves compatibility with Nafion-bonded electrodes, reduces water uptake, and lowers contact resistance, leading to better initial and long-term performance in fuel cells.

Q13: What are the advantages of using multiblock copolymers in proton exchange membranes?

A13: Multiblock copolymers offer advantages over random copolymers as PEMs due to their ability to self-assemble into well-defined nanostructures []. The hydrophilic sulfonated blocks form interconnected channels that facilitate proton transport, leading to enhanced conductivity.

Q14: How does the distribution of quaternary ammonium groups affect anion conductivity in multiblock poly(arylene ether sulfone)s?

A14: Studies on anion conducting multiblock poly(arylene ether sulfone)s indicate that a higher concentration of quaternary ammonium (QA) groups within a specific segment leads to decreased ionic conductivity, likely due to reduced ionic dissociation []. This highlights the importance of optimizing the distribution of QA groups to achieve high conductivity in anion exchange membranes.

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